molecular formula C19H19N3O3 B15016980 2-(3,4-dimethylphenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(3,4-dimethylphenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B15016980
M. Wt: 337.4 g/mol
InChI Key: CWKIDSDMGRJQID-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENOXY)-N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenoxy group, an indole moiety, and an acetohydrazide linkage, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENOXY)-N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the phenoxy and indole intermediates. The phenoxy intermediate can be synthesized through the reaction of 3,4-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions. The indole intermediate is prepared by cyclization of a suitable precursor, such as 1-methyl-2-oxo-2,3-dihydro-1H-indole, using acidic or basic catalysts.

The final step involves the condensation of the phenoxy and indole intermediates with acetohydrazide under reflux conditions, typically in the presence of a dehydrating agent like phosphorus oxychloride or thionyl chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Purification methods such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENOXY)-N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted phenoxy or indole derivatives.

Scientific Research Applications

2-(3,4-DIMETHYLPHENOXY)-N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENOXY)-N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(((2,3-DIMETHYLPHENOXY)ACETYL)AMINO)BENZOIC ACID: Shares the phenoxy group but differs in the acyl and amino functionalities.

    3-[(2,4-DIMETHYLPHENOXY)METHYL]BENZOIC ACID: Similar phenoxy structure but with different substituents on the benzoic acid moiety.

Uniqueness

2-(3,4-DIMETHYLPHENOXY)-N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is unique due to its combination of phenoxy, indole, and acetohydrazide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide

InChI

InChI=1S/C19H19N3O3/c1-12-8-9-14(10-13(12)2)25-11-17(23)20-21-18-15-6-4-5-7-16(15)22(3)19(18)24/h4-10,24H,11H2,1-3H3

InChI Key

CWKIDSDMGRJQID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)C)O)C

Origin of Product

United States

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